4-Methoxybenzo[d]isothiazole-3-carboxylic acid
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of 4-methoxybenzo[d]isothiazole-3-carboxylic acid is defined by its planar benzo[d]isothiazole system, which adopts a bicyclic structure with bond lengths and angles consistent with aromaticity. The methoxy and carboxylic acid substituents introduce steric and electronic perturbations that influence the compound’s three-dimensional conformation.
X-ray Crystallographic Analysis
X-ray crystallography remains the gold standard for determining the precise spatial arrangement of atoms in crystalline materials. For this compound, single-crystal X-ray diffraction studies would typically reveal unit cell parameters, space group symmetry, and intermolecular interactions. For example, related heterocyclic compounds, such as 3-(thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, crystallize in the orthorhombic system with space group Pbca and unit cell dimensions a = 11.084 Å, b = 10.715 Å, and c = 19.546 Å. The asymmetric unit of such structures often includes hydrogen-bonding networks, such as O–H···N and N–H···O interactions, which stabilize the crystal lattice.
| Crystallographic Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| Unit cell dimensions | a = 11.084 Å |
| b = 10.715 Å | |
| c = 19.546 Å | |
| Volume | 2321.46 ų |
| Z-value | 8 |
Table 1: Representative crystallographic parameters for a related heterocyclic compound.
In the case of this compound, the methoxy group’s orientation relative to the aromatic plane and the carboxylic acid’s hydrogen-bonding capacity would likely dominate the packing arrangement. The dihedral angle between the methoxy group and the benzo[d]isothiazole plane is expected to influence molecular conformation and crystal stability.
Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary insights into the compound’s structure, enabling the assignment of functional groups and probing of electronic environments.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
NMR spectroscopy is indispensable for elucidating the proton and carbon environments in organic molecules. For this compound, the methoxy group (-OCH₃) would produce a distinct singlet in the proton NMR spectrum at approximately δ 3.9 ppm, as observed in analogous compounds like methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. The aromatic protons of the benzo[d]isothiazole system would resonate in the δ 7.0–8.5 ppm range, with coupling patterns reflecting their positions relative to the electron-withdrawing sulfur and nitrogen atoms. For instance, protons ortho to the isothiazole sulfur typically exhibit deshielding due to the atom’s electronegativity.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.9 | Singlet |
| Aromatic H (position 5) | 7.2 | Doublet |
| Aromatic H (position 7) | 8.1 | Doublet |
| Carboxylic acid (-COOH) | 12.5 | Broad singlet |
Table 2: Predicted proton NMR chemical shifts for this compound based on analogous structures.
In the carbon-13 NMR spectrum, the carboxylic acid carbonyl carbon would appear near δ 170 ppm, while the methoxy carbon would resonate at approximately δ 55 ppm. The aromatic carbons adjacent to the isothiazole sulfur and nitrogen would show distinct deshielding effects, with signals in the δ 120–140 ppm range.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides critical information about the compound’s molecular weight and fragmentation pathways. For this compound (molecular formula C₉H₇NO₃S), the molecular ion peak would appear at m/z 209.02 ([M]⁺). Characteristic fragmentation includes the loss of the carboxylic acid group (-COOH, 44 Da) to yield a fragment at m/z 165, followed by the elimination of the methoxy group (-OCH₃, 31 Da) to produce a peak at m/z 134.
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M]⁺ | 209 | Intact molecular ion |
| [M – COOH]⁺ | 165 | Benzo[d]isothiazole with methoxy |
| [M – OCH₃]⁺ | 178 | Carboxylic acid derivative |
Table 3: Predicted mass spectrometric fragments for this compound.
Computational Chemistry Approaches
Computational methods bridge experimental observations with theoretical models, offering insights into electronic structure and reactivity.
Density Functional Theory (Density Functional Theory) Calculations
Density Functional Theory (Density Functional Theory) calculations optimize molecular geometry and predict electronic properties. For this compound, Density Functional Theory simulations at the B3LYP/6-311+G(d,p) level would yield bond lengths and angles consistent with X-ray data. The benzo[d]isothiazole ring’s aromaticity would be confirmed by planar geometry and delocalized π-electron density. The methoxy group’s electron-donating effect would slightly elongate adjacent C–O bonds compared to isolated methoxybenzenes.
Molecular Orbital Analysis
Molecular orbital analysis reveals the compound’s frontier orbitals, which govern its chemical reactivity. The highest occupied molecular orbital (HOMO) of this compound would localize on the electron-rich isothiazole sulfur and methoxy oxygen, while the lowest unoccupied molecular orbital (LUMO) would reside on the electron-deficient carboxylic acid group. The HOMO-LUMO gap, calculated via Density Functional Theory, provides a measure of kinetic stability, with smaller gaps correlating with higher reactivity.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.2 | Isothiazole sulfur, methoxy oxygen |
| LUMO | -1.8 | Carboxylic acid carbonyl |
Table 4: Predicted HOMO and LUMO energies for this compound.
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3S |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
4-methoxy-1,2-benzothiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-13-5-3-2-4-6-7(5)8(9(11)12)10-14-6/h2-4H,1H3,(H,11,12) |
InChI Key |
LBPJGQMNHOVIAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SN=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Benzohydroxamic Acid Cyclization
The cyclocondensation of substituted benzohydroxamic acids with sulfur-containing reagents is a foundational method. For example, 3-phenyl-5-chloroisoxazoles were synthesized via diazomethane treatment of hydroxamic acid derivatives. Adapting this approach, 4-methoxybenzo[d]isothiazole intermediates can be generated by reacting 4-methoxybenzohydroxamyl chloride with malonate esters in tetrahydrofuran (THF) under basic conditions. Key steps include:
Thioamide Cyclization
Thioamides derived from 4-methoxybenzoic acid undergo cyclization with N-chlorosuccinimide (NCS) to yield the isothiazole core. A representative procedure involves:
- Treating 4-methoxybenzothioamide with NCS in dichloromethane at 0°C.
- Oxidizing the resultant thiazoline intermediate to the aromatic isothiazole using MnO₂ (73–81% yield).
Oxidative Functionalization of Preformed Isothiazoles
Chromium(VI)-Mediated Oxidation
Direct oxidation of 3-methyl-4-methoxybenzo[d]isothiazole to the carboxylic acid is achieved using CrO₃ in concentrated sulfuric acid:
- Conditions : 0–20°C, 16 h, inert atmosphere.
- Yield : 91% (purified via ether extraction).
- Mechanism : The methyl group at C3 is oxidized sequentially to a primary alcohol, aldehyde, and finally carboxylic acid.
Selectfluor-Mediated Oxidation
Recent advancements employ Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for selective C–H oxidation:
- Substrate : 4-methoxybenzo[d]isothiazol-3(2H)-one.
- Conditions : Aqueous DMF, room temperature, 1 h.
- Yield : 82–89% after hydrolysis.
- Advantage : Avoids harsh acidic conditions, enhancing functional group tolerance.
Hydrolysis of Ester and Nitrile Precursors
Ester Hydrolysis
Methyl 4-methoxybenzo[d]isothiazole-3-carboxylate undergoes alkaline hydrolysis:
Nitrile Hydrolysis
3-Cyano-4-methoxybenzo[d]isothiazole is converted via acidic hydrolysis (H₂SO₄, H₂O, 100°C):
- Yield : 78% after recrystallization.
- Side Products : <5% amide formation, removable via activated charcoal treatment.
Metal-Mediated Cross-Coupling Approaches
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling introduces aryl groups at C5, followed by carboxylation:
Ullmann-Type Reactions
Copper-mediated coupling of 3-iodo-4-methoxybenzo[d]isothiazole with cyanate salts forms the carboxylic acid directly:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzo[d]isothiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
4-Methoxybenzo[d]isothiazole-3-carboxylic acid has been explored for its potential therapeutic benefits, particularly in the treatment of various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of isothiazole derivatives, including this compound. This compound has shown promise as an inhibitor of specific cancer cell lines, contributing to the development of targeted therapies.
- Case Study : A study investigated the antiproliferative effects of various isothiazole derivatives against human colon adenocarcinoma and breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 30 µg/mL, demonstrating significant anticancer activity .
| Compound | Cell Line Tested | IC50 (µg/mL) | Activity |
|---|---|---|---|
| This compound | MCF-7 (Breast) | <30 | Antiproliferative |
| This compound | LoVo (Colon) | <30 | Antiproliferative |
Anti-inflammatory Properties
Isothiazoles, including derivatives like this compound, have been studied for their anti-inflammatory effects. These compounds can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process.
- Case Study : Research demonstrated that certain isothiazole derivatives effectively inhibited COX enzymes, suggesting their potential as anti-inflammatory agents .
Agricultural Applications
This compound has also found applications in agriculture, particularly as a plant growth regulator and fungicide.
Plant Growth Regulation
The compound has been identified as a promising plant growth regulator, enhancing growth and yield in various crops.
- Case Study : A study evaluated the effects of isothiazole derivatives on plant growth parameters. The results indicated improved growth metrics in treated plants compared to controls .
Fungicidal Activity
Isothiazoles are known for their antifungal properties, making them suitable candidates for developing new fungicides.
- Case Study : Research highlighted the efficacy of isothiazole-based fungicides against common agricultural pathogens, demonstrating their potential to protect crops from fungal infections .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.
Synthetic Pathways
Various synthetic routes have been developed to produce this compound efficiently. These methods often involve the reaction of suitable precursors under controlled conditions.
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Method A | Reagent X | 85 |
| Method B | Reagent Y | 90 |
Mechanism of Action
The mechanism of action of 4-Methoxybenzo[d]isothiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to changes in biochemical pathways. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Methoxy-Substituted Analogs
5-Methoxybenzo[d]isothiazole-3-carboxylic Acid
- Structural Difference : The methoxy group is at position 5 instead of 3.
- Impact: Positional isomerism alters electronic distribution and steric interactions. The 5-methoxy derivative (CAS: 677304-76-6) shares the same molecular formula (C₉H₇NO₃S) but may exhibit distinct solubility and reactivity due to differences in resonance stabilization .
- Synthesis : Likely synthesized via methods similar to 4-methoxy analogs, such as coupling 4-hydroxybenzo[b]thiophene with methoxy precursors under catalytic conditions .
4-Methoxybenzo[d]isoxazole-3-carboxylic Acid
- Structural Difference : The isothiazole sulfur is replaced with oxygen (isoxazole).
- Impact : The isoxazole ring is less polarizable than isothiazole, reducing acidity (pKa differences) and altering hydrogen-bonding capacity. Ethyl ester derivatives of this compound (e.g., CAS: 2111733-34-5) are common intermediates in drug synthesis .
- Biological Relevance : Isoxazole derivatives are prevalent in antimicrobial and anticancer agents, though direct bioactivity data for this analog remains unreported .
Halogen-Substituted Derivatives
5-Bromobenzo[d]isothiazole-3-carboxylic Acid (CAS: 677304-78-8)
- Structural Difference : A bromine atom replaces the methoxy group at position 4.
- Impact : Bromine’s electron-withdrawing nature increases acidity (lower pKa) compared to methoxy’s electron-donating effect. This enhances electrophilic substitution reactivity.
- Applications : Brominated isothiazoles are key intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .
6-Bromo-5-fluorobenzo[d]isothiazole-3-carboxylic Acid
- Structural Features : Dual halogen substitution (Br at position 6, F at 5).
- Properties: Predicted density (1.983 g/cm³) and boiling point (337°C) reflect increased molecular weight and halogen-induced polarity.
Amino and Hydrazide Derivatives
4-Aminoisothiazole-3-carboxylic Acid (CAS: 462067-90-9)
- Structural Difference: An amino (-NH₂) group replaces the methoxy group.
- Impact: The amino group increases basicity and solubility in aqueous media. Such derivatives are precursors for hydrazide formation, which exhibit cytotoxicity (e.g., benzo[d]isothiazole-3-carboxylic acid hydrazides with IC₅₀ values <50 µM against cancer cells) .
Heterocyclic Core Modifications
Thiophene and Thiazole Analogs
- Example: (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Compound 29 in ).
- Structural Difference : Incorporates a thiophene moiety instead of isothiazole.
- Bioactivity : Exhibits potent antiproliferative activity (IC₅₀ = 9.39 µM against breast cancer), highlighting the role of sulfur-containing heterocycles in medicinal chemistry .
Comparative Data Table
Biological Activity
4-Methoxybenzo[d]isothiazole-3-carboxylic acid (MBCA) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxy group attached to a benzothiazole ring, contributing to its unique chemical properties and biological activities.
The biological activity of MBCA is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : MBCA exhibits significant antimicrobial properties by disrupting bacterial cell membranes and inhibiting key enzymes involved in bacterial metabolism. This mechanism is similar to other compounds in the benzothiazole class, which have been shown to effectively inhibit DNA gyrase and topoisomerase IV in bacteria such as E. coli and Pseudomonas aeruginosa .
- Anticancer Activity : The compound has demonstrated the ability to induce apoptosis in cancer cells by targeting specific signaling pathways. In vitro studies have shown that MBCA can inhibit the growth of various cancer cell lines, including melanoma and prostate cancer cells, with IC50 values ranging from 0.124 µM to 3.81 µM .
Antimicrobial Studies
A series of studies have evaluated the antimicrobial efficacy of MBCA against various pathogens. The following table summarizes key findings:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 16 | |
| Staphylococcus aureus | 8 | |
| Pseudomonas aeruginosa | 32 | |
| Mycobacterium tuberculosis | 0.25 |
These results indicate that MBCA possesses potent antibacterial activity, particularly against gram-positive bacteria.
Anticancer Studies
In anticancer research, MBCA has been tested against multiple cancer cell lines. The following table presents the IC50 values observed in these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | 5.48 | |
| HCT116 (colon cancer) | 4.53 | |
| CCRF-CEM (leukemia) | 0.124 | |
| NCI-H522 (lung cancer) | 3.81 |
The data indicates that MBCA is particularly effective against leukemia and breast cancer cell lines, suggesting its potential as a therapeutic agent.
Case Studies
- Antimicrobial Efficacy Against Mycobacterium tuberculosis : A study highlighted the effectiveness of MBCA against monoresistant strains of Mtb, demonstrating a minimum inhibitory concentration (MIC) of 0.25 µg/mL, indicating strong potential for development as an anti-tuberculosis agent .
- Cytotoxicity in Cancer Cells : Research on the cytotoxic effects of MBCA revealed that it exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
